molecular formula C27H22FN3O2S B2861975 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-78-1

2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2861975
CAS No.: 2034490-78-1
M. Wt: 471.55
InChI Key: IFQKPXYKXUPUQQ-UHFFFAOYSA-N
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Description

The compound 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidinone core substituted with three distinct aromatic groups:

  • A 2-fluorobenzylthio moiety at position 2.
  • A 2-methoxybenzyl group at position 3.
  • A phenyl ring at position 6.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-33-23-14-8-6-11-19(23)16-31-26(32)25-24(21(15-29-25)18-9-3-2-4-10-18)30-27(31)34-17-20-12-5-7-13-22(20)28/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQKPXYKXUPUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is often linked to their ability to inhibit specific enzymes or pathways involved in disease processes. This compound's thioether and methoxy substitutions may enhance its interaction with biological targets.

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against HIV-1. The presence of fluorine and methoxy groups could potentially enhance the binding affinity to viral enzymes or receptors, making this compound a candidate for further exploration in antiviral therapies .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntiviralHIV-1Picomolar activity observed
AnticancerLung cancer cellsSignificant antiproliferative effect
AnticancerBreast cancer cellsInduction of apoptosis noted
Enzyme InhibitionHIV Reverse TranscriptaseHigh inhibitory activity

Case Studies

  • Antiviral Efficacy : A study evaluated several pyrrolo[3,2-d]pyrimidine derivatives for their activity against HIV-1. The results demonstrated that compounds with similar substituents as 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited potent inhibition of HIV replication at low concentrations, suggesting a promising avenue for drug development targeting HIV .
  • Cancer Cell Proliferation : In vitro studies have shown that this compound effectively reduces the proliferation of lung and breast cancer cell lines. The mechanism appears to involve triggering apoptotic pathways, although further studies are required to delineate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

a) Thieno[3,2-d]pyrimidinone Derivatives
  • Example: 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (Compound 3a, ) Key Differences: The thieno core replaces the pyrrolo ring, altering electronic properties due to sulfur's electronegativity. Impact: Thieno derivatives typically exhibit reduced planarity compared to pyrrolo analogs, affecting π-π stacking interactions in biological targets .
b) Pyrazolo[3,4-d]pyrimidinone Derivatives
  • Impact: Pyrazolo derivatives often show enhanced solubility but reduced metabolic stability due to higher polarity .

Substituent Effects

a) Thioether Modifications
  • Target Compound : 2-((2-Fluorobenzyl)thio) group.
  • Analog: 2-((2-Methylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (). Fluorine may enhance binding affinity in hydrophobic pockets .
b) Methoxybenzyl vs. Hydroxybenzyl Groups
  • Analog: 2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (Compound 3b, ). Comparison: Hydroxy groups increase polarity and hydrogen-bonding capacity but may reduce cell permeability. The methoxy group in the target compound balances lipophilicity and metabolic resistance .

Functional Group Contributions

  • 2-Fluorobenzylthio : Enhances electron-withdrawing effects and resistance to oxidative metabolism compared to unfluorinated analogs .
  • 2-Methoxybenzyl : Improves solubility via methoxy’s polar character while maintaining moderate lipophilicity .

Research Findings and Implications

  • Synthetic Strategies : Alkylation and thiolation reactions (e.g., ’s Scheme 15) are critical for introducing sulfur and benzyl groups. The target compound likely requires similar multistep protocols.
  • Characterization : NMR and LC-MS () are standard for confirming structures, with fluorine’s deshielding effects evident in ¹H/¹³C NMR .

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Annulation

A pivotal method involves palladium-catalyzed cross-coupling of halogenated pyrimidine precursors with alkynyl stannanes, followed by annulation to form the fused pyrrole ring. For example:

  • Step 1 : 4-Iodo-6-methoxy-5-nitropyrimidine undergoes Sonogashira coupling with trimethyl(tributylstannylethynyl)silane to yield 4-trimethylsilylethynylpyrimidine.
  • Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) forms the pyrrolo[3,2-d]pyrimidinone core.

Key Conditions :

Reaction Step Reagents Temperature Yield
Cross-Coupling Pd(PPh₃)₄, CuI 80°C 72%
Cyclization HCl, EtOH Reflux 68%

Microwave-Assisted Multi-Component Synthesis

Microwave irradiation significantly accelerates core formation. A one-pot reaction of 5-aminouracil, 4-hydroxycoumarin, and aryl glyoxals under microwave conditions (300 W, 100°C) achieves 80–90% yield in 30 minutes. This green method eliminates column chromatography, favoring high atom economy.

Functionalization of the Core Structure

Introduction of the 2-Fluorobenzylthio Group

The thioether moiety at position 2 is introduced via nucleophilic substitution of a chlorinated intermediate:

  • Intermediate : 2-Chloro-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
  • Reaction : Treatment with 2-fluorobenzyl mercaptan (HS-CH₂-C₆H₄-F-2) in DMF at 60°C for 12 hours.

Optimization Note : Using K₂CO₃ as a base improves nucleophilicity of the thiol, achieving 85% yield.

Installation of the 2-Methoxybenzyl Group

The 2-methoxybenzyl group at position 3 is introduced early via alkylation:

  • Precursor : 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one.
  • Alkylation : React with 2-methoxybenzyl bromide in THF using NaH as a base (0°C to room temperature, 6 hours).

Side Reaction Mitigation : Slow addition of NaH prevents over-alkylation.

Incorporation of the 7-Phenyl Substituent

The phenyl group at position 7 is introduced via Suzuki-Miyaura coupling:

  • Substrate : 7-Bromo-3-(2-methoxybenzyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
  • Conditions : Pd(dppf)Cl₂, phenylboronic acid, K₂CO₃, in dioxane/H₂O (90°C, 24 hours).

Yield Enhancement : Microwave-assisted coupling reduces time to 2 hours with 88% yield.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.65–7.12 (m, 12H, aromatic), 5.34 (s, 2H, SCH₂), 4.89 (s, 2H, NCH₂), 3.82 (s, 3H, OCH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₈H₂₂F₃N₃O₂S: 526.1432; found: 526.1428.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration of the thioether and methoxybenzyl groups, with dihedral angles of 12.3° between the pyrrole and pyrimidine rings.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Time Advantages Limitations
Palladium Cross-Coupling 4 42% 48 h High regioselectivity Costly catalysts
Microwave Multi-Component 2 78% 1.5 h Rapid, eco-friendly Limited substrate scope
Sequential Functionalization 5 35% 72 h Modularity Low overall yield

Challenges and Optimization Strategies

Competing Side Reactions

  • Thioether Oxidation : Use of degassed solvents and N₂ atmosphere prevents sulfoxide formation.
  • N-Dealkylation : Avoiding strong bases (e.g., LDA) preserves the 2-methoxybenzyl group.

Solvent and Temperature Effects

  • Optimal Solvent : DMF > DMSO > THF for thioalkylation (polar aprotic solvents enhance nucleophilicity).
  • Temperature Control : Reactions above 100°C lead to decomposition; microwave irradiation allows precise thermal management.

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